

Comprehensive literature review of vilazodone analytical methods

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

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A Comprehensive Review of Analytical Methods for Vilazodone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies reported for the quantification of vilazodone in active pharmaceutical ingredients (API), pharmaceutical formulations, and biological matrices. The methods discussed herein include High-Performance Liquid Chromatography (HPLC), Ultra-Violet (UV) Spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their experimental protocols and validation parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as the most widely employed technique for the analysis of vilazodone, owing to its high resolution, sensitivity, and specificity. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for routine quality control and stability testing of vilazodone.

Experimental Protocols

Several stability-indicating HPLC methods have been established to separate vilazodone from its degradation products. A common approach involves the use of a C18 column with a mobile

phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate).

Method 1: Stability-Indicating HPLC Method[1][2][3]

- Stationary Phase: ZORBAX SB C18 column (15 cm x 4.6 mm, 5 μ m).[1][2][3]
- Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH_2PO_4) in a 55:45 v/v ratio.[1][2][3]
- Detection: UV detection at 235 nm.[2]
- Sample Preparation (Assay): Accurately weigh and transfer about 10 mg of Vilazodone standard into a 10 mL volumetric flask. Add approximately 2 mL of the diluent, sonicate to dissolve, and then dilute to the mark. Pipette 1.0 mL of this solution and further dilute to 10 mL.[1][2]

Method 2: RP-HPLC for Pharmaceutical Formulations[4][5]

- Stationary Phase: C18 column.
- Mobile Phase: A mixture of 0.1M Ammonium formate and Methanol in a 20:80 v/v ratio.[4][5]
- Flow Rate: 0.7 mL/min.[4][5]
- Detection: UV detection at 241 nm.[4][5]
- Sample Preparation: Prepare a stock solution of vilazodone hydrochloride and dilute with the mobile phase to achieve the desired concentration. For instance, a 1 mg/mL stock solution can be prepared and subsequently diluted for linearity studies.[4]

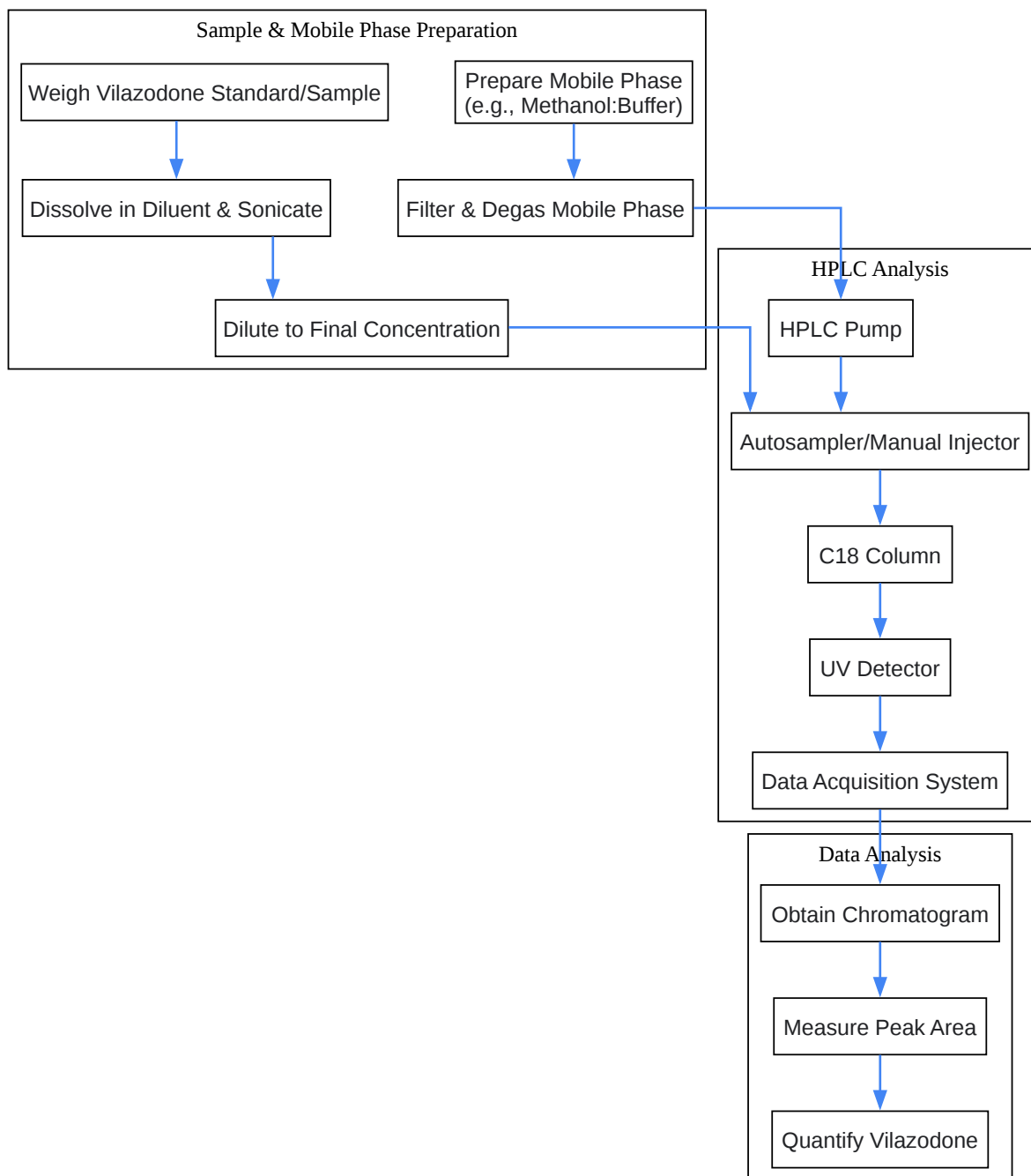
Forced Degradation Studies:

To establish the stability-indicating nature of these methods, vilazodone is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.[1][2][4][6] For example, acid degradation can be performed by treating a drug solution with 1 N hydrochloric acid and refluxing at 80°C for 20 minutes.[4] The resulting solutions are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.

Quantitative Data Summary

Method Type	Stationary Phase	Mobile Phase	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Correlation Coefficient (R ²)	Reference
Stability-Indicating HPLC	ZORBAX SB C18	Methanol : 0.05 M KH ₂ PO ₄ (55:45 v/v)	Not Specified	Not Specified	Not Specified	Not Specified	[1][2][3]
RP-HPLC	C18	0.1M Ammonium formate: Methanol (20:80 v/v)	0.1 - 120	0.028153	0.0853	0.9994	[4]
Stability-Indicating HPLC	Not Specified	Not Specified	25 - 75	4.78	14.48	0.996	[6]
RP-HPLC	Xterra C8 (4.6x150 mm, 3.5 µm)	Methanol : 10mM KH ₂ PO ₄ (20:80, pH 3.5)	2 - 12	Not Specified	Not Specified	0.9996	[7]

HPLC Experimental Workflow



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Caption: General workflow for the analysis of vilazodone using HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of vilazodone in bulk and pharmaceutical dosage forms.[8][9]

Experimental Protocols

The fundamental principle of this method involves measuring the absorbance of a vilazodone solution at its wavelength of maximum absorbance (λ_{max}).

Method 1: UV Spectrophotometry in Distilled Water[8]

- Solvent: Distilled water.[8]
- λ_{max} : 240 nm.[8]
- Sample Preparation: A stock solution of vilazodone hydrochloride is prepared in 30% ethanol.[8] This is then further diluted with distilled water to obtain working solutions within the linearity range.[8] For tablet analysis, a powder equivalent to 10 mg of vilazodone is dissolved in 30% ethanol, sonicated, filtered, and then diluted.[8]

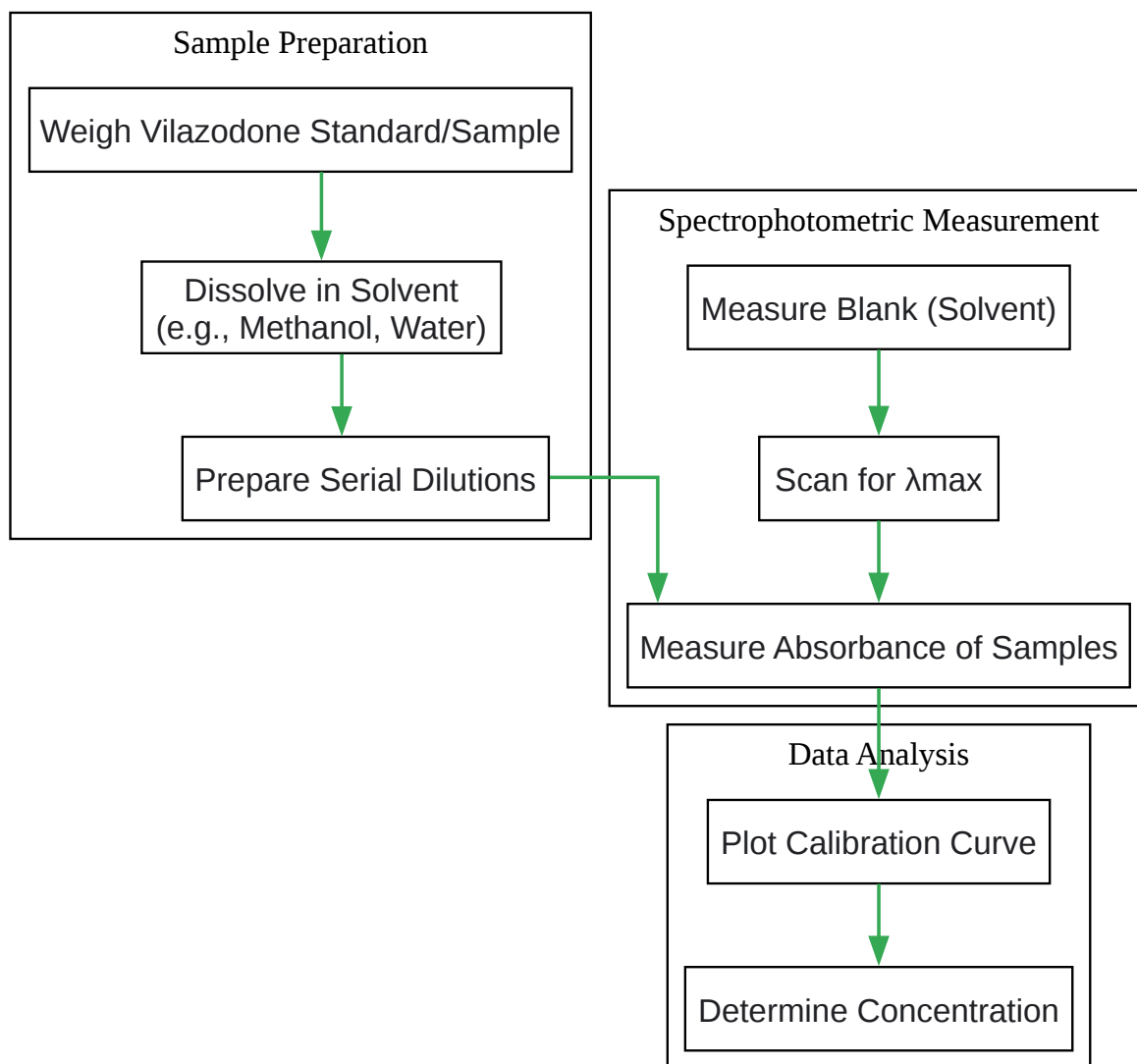
Method 2: UV Spectrophotometry in Methanol[9]

- Solvent: Methanol.[9]
- λ_{max} : 241 nm.[9]
- Sample Preparation: A standard stock solution of vilazodone (1000 $\mu\text{g/mL}$) is prepared in methanol and subsequently diluted to the desired concentrations.[9] For tablet analysis, an amount of powdered tablets equivalent to 100 mg of vilazodone is dissolved in methanol.[9]

Quantitative Data Summary

Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Correlation Coefficient (R^2)	Reference
Distilled Water	240	2 - 10	0.372	1.126	0.9993	[8]
Methanol	241	2 - 10	Not Specified	Not Specified	0.999	[9]
Methanol	230	1 - 3	0.1601	0.1146	> 0.999	[10]
Methanol	285	5 - 60	Not Specified	Not Specified	> 0.999	[11]

UV Spectrophotometry Experimental Workflow



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Caption: Workflow for the quantitative analysis of vilazodone by UV-Vis Spectrophotometry.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique that has been applied for the estimation of vilazodone in pharmaceutical formulations. It offers the advantage of analyzing multiple

samples simultaneously.

Experimental Protocol

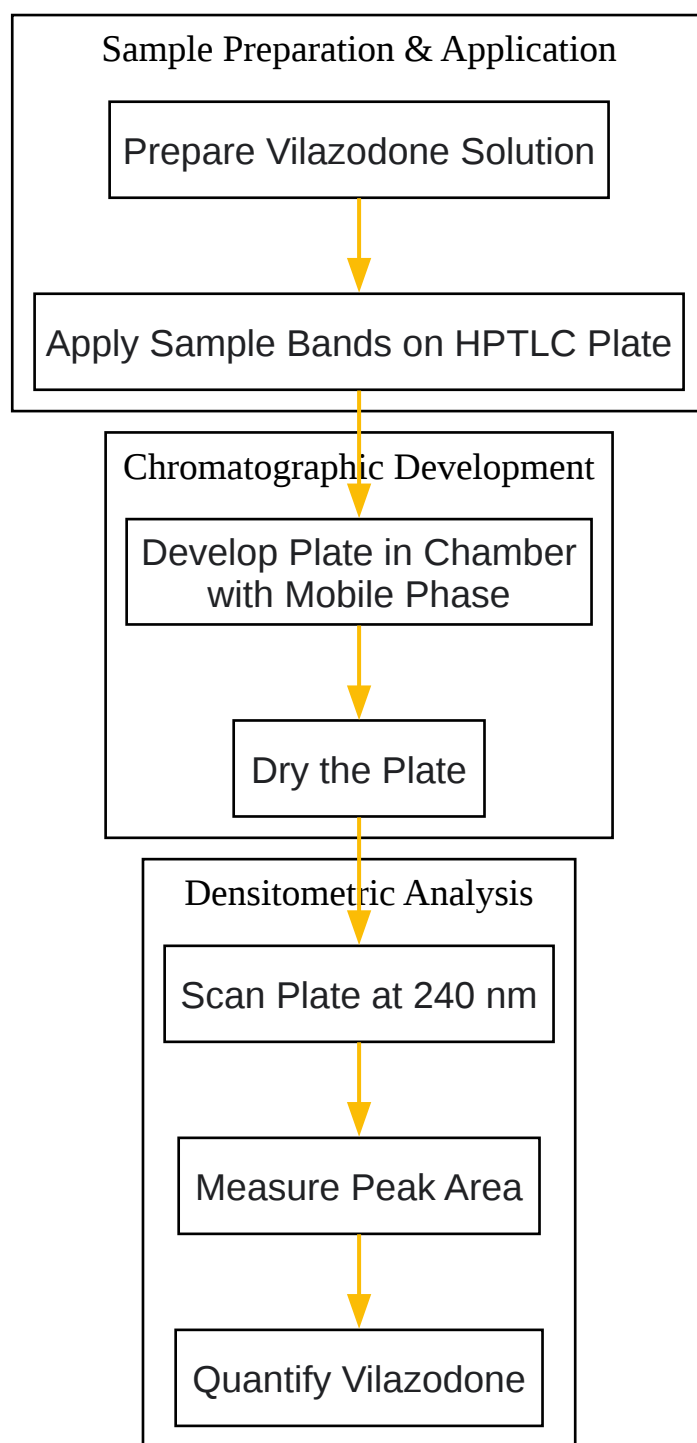
A sensitive HPTLC method has been developed for the quantification of vilazodone.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Stationary Phase: Pre-coated silica gel plates.[\[12\]](#)[\[14\]](#)
- Mobile Phase: A mixture of ethyl acetate, toluene, and formic acid in a 5:4:1 (v/v/v) ratio.[\[12\]](#)[\[14\]](#)
- Detection: Densitometric detection at 240 nm.[\[12\]](#)[\[14\]](#)
- Rf value: 0.73 ± 0.02 .[\[12\]](#)[\[14\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	100 - 600 ng/band	[12] [14]
LOD	61.4 ng/band	[12] [14]
LOQ	Not Specified	
Correlation Coefficient (R^2)	Not Specified	

HPTLC Experimental Workflow



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Caption: A typical workflow for the HPTLC analysis of vilazodone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and UPLC-MS/MS methods are predominantly used for the bioanalysis of vilazodone in plasma, offering high sensitivity and selectivity required for pharmacokinetic studies.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

These methods typically involve a sample extraction step, followed by chromatographic separation and mass spectrometric detection.

Method 1: UPLC-MS/MS in Human Plasma[\[16\]](#)[\[18\]](#)

- Sample Extraction: Liquid-liquid extraction with diethyl ether.[\[15\]](#)[\[16\]](#)[\[18\]](#)
- Stationary Phase: Acquity UPLC BEH shield RP C18 column (1.7 μm , 2.1 \times 150 mm).[\[16\]](#)[\[18\]](#)
- Mobile Phase: Isocratic elution with methanol and 0.2% formic acid (90:10, v/v).[\[18\]](#)
- Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode.
- Transitions: m/z 442.21 \rightarrow 155.23 for vilazodone and m/z 325.14 \rightarrow 109.2 for the internal standard (escitalopram).[\[18\]](#)

Method 2: UPLC-MS/MS with Labeled Internal Standard[\[19\]](#)

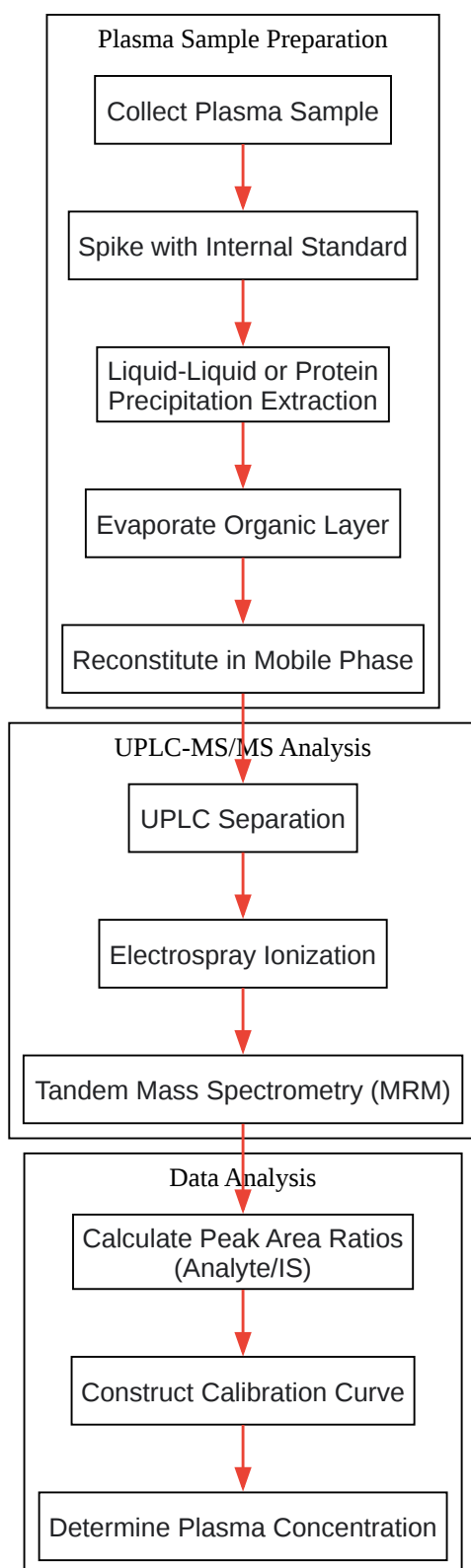
- Sample Extraction: Liquid-liquid extraction.[\[19\]](#)
- Stationary Phase: Betabasic C8 column (100 \times 4.6 mm, 5 μm).[\[19\]](#)
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).[\[19\]](#)
- Flow Rate: 0.700 mL/min.[\[19\]](#)
- Detection: Positive electrospray ionization with MRM.

- Transitions: m/z 442.022 → 155.000 + 197.000 for vilazodone and m/z 450.093 → 157.000 + 205.000 for vilazodone D8 (internal standard).[19]

Quantitative Data Summary

Matrix	Extraction Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Human Plasma	Liquid-Liquid Extraction	1 - 200	1	[16][18]
Human Plasma	Liquid-Liquid Extraction	0.300 - 300	0.300	[19]
Rat Plasma	Organic Solvent Extraction	1.0 - 100	1.0	[15][17]
Rat Plasma	Protein Precipitation	Not Specified	Not Specified	[17]

LC-MS Bioanalytical Workflow



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Caption: General workflow for the bioanalysis of vilazodone in plasma using UPLC-MS/MS.

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